molecular formula C13H28ClNS B14664856 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride CAS No. 38920-61-5

2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride

Cat. No.: B14664856
CAS No.: 38920-61-5
M. Wt: 265.89 g/mol
InChI Key: UVYOHHDNTSRQKG-UHFFFAOYSA-N
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Description

2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride is a chemical compound with the molecular formula C13H27NS·HCl It is characterized by the presence of a thiol group (-SH) and an amino group (-NH2) attached to a cyclohexylpentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride typically involves the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 4-cyclohexylpentylamine with ethylene oxide to form 2-((4-Cyclohexylpentyl)amino)ethanol.

    Thiol Group Introduction: The hydroxyl group in 2-((4-Cyclohexylpentyl)amino)ethanol is then converted to a thiol group using thiourea and hydrochloric acid, resulting in the formation of 2-((4-Cyclohexylpentyl)amino)ethanethiol.

    Hydrochloride Formation: Finally, the thiol compound is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanethiol hydrochloride:

    2-Mercaptoethylamine hydrochloride: Similar to 2-aminoethanethiol hydrochloride, it is used in various chemical and biological applications.

Uniqueness

2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride is unique due to the presence of the cyclohexylpentyl chain, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for specialized research applications.

Properties

CAS No.

38920-61-5

Molecular Formula

C13H28ClNS

Molecular Weight

265.89 g/mol

IUPAC Name

2-(4-cyclohexylpentylamino)ethanethiol;hydrochloride

InChI

InChI=1S/C13H27NS.ClH/c1-12(6-5-9-14-10-11-15)13-7-3-2-4-8-13;/h12-15H,2-11H2,1H3;1H

InChI Key

UVYOHHDNTSRQKG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCNCCS)C1CCCCC1.Cl

Origin of Product

United States

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